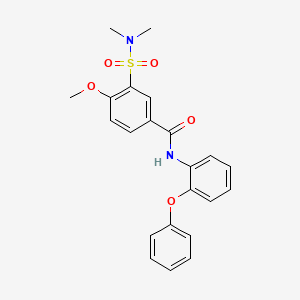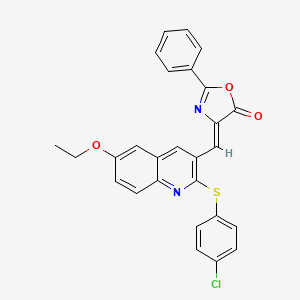
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as Compound A, is a synthetic compound that has been the focus of scientific research due to its potential as a therapeutic agent. This compound has been found to have significant biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. Inhibition of this pathway by 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A leads to the suppression of pro-inflammatory cytokine production and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, it has been found to inhibit the growth of cancer cells and induce cell death in vitro. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of using 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A in lab experiments is its specificity for the NF-κB signaling pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability.
未来方向
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. One area of research is the development of more efficient synthesis methods to increase the yield and purity of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. Another area of research is the investigation of the potential of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A in combination with other therapeutic agents for the treatment of cancer and other diseases is an area of ongoing research.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A involves the reaction of 4-chlorophenol with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with acetic acid to produce 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. This synthesis method has been optimized to produce high yields of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A with high purity.
科学研究应用
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, it has been shown to have potential as a treatment for cardiovascular diseases, neurodegenerative diseases, and diabetes.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-3-7-14(8-4-12)20-17(23)11-24-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSINCZHOVZLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
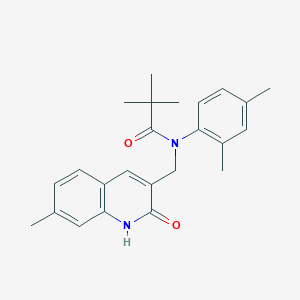
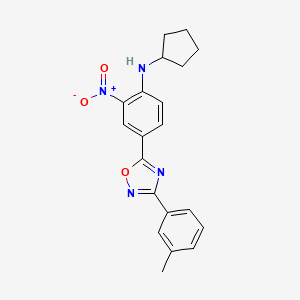

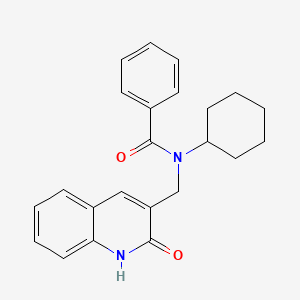

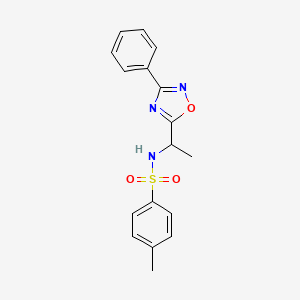
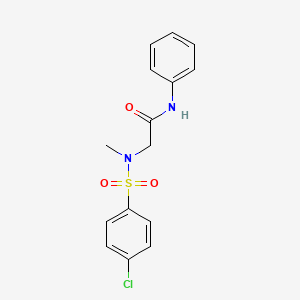
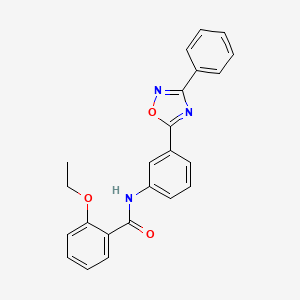
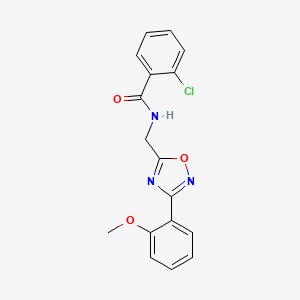
![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)
